molecular formula C28H21NO2S2 B11657106 (5E)-3-benzyl-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11657106
M. Wt: 467.6 g/mol
InChI Key: ZAHPCETUGXIUQY-YZSQISJMSA-N
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Description

(5E)-3-Benzyl-5-({4-[(Naphthalen-1-yl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzyl group, and a naphthylmethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-Benzyl-5-({4-[(Naphthalen-1-yl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of a thiazolidinone derivative with a benzyl halide and a naphthylmethoxyphenyl aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(5E)-3-Benzyl-5-({4-[(Naphthalen-1-yl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(5E)-3-Benzyl-5-({4-[(Naphthalen-1-yl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-3-Benzyl-5-({4-[(Naphthalen-1-yl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-({4-[(Naphthalen-1-yl)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

(5E)-3-Benzyl-5-({4-[(Naphthalen-1-yl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and structural features. The presence of the thiazolidinone ring, benzyl group, and naphthylmethoxyphenyl moiety imparts distinct chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C28H21NO2S2

Molecular Weight

467.6 g/mol

IUPAC Name

(5E)-3-benzyl-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H21NO2S2/c30-27-26(33-28(32)29(27)18-21-7-2-1-3-8-21)17-20-13-15-24(16-14-20)31-19-23-11-6-10-22-9-4-5-12-25(22)23/h1-17H,18-19H2/b26-17+

InChI Key

ZAHPCETUGXIUQY-YZSQISJMSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)SC2=S

Origin of Product

United States

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